

Protocol for dissolving and preparing 3-phenacyl-UDP for assays.

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Compound of Interest

Compound Name: 3-phenacyl-UDP

Cat. No.: B1245170

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Application Notes and Protocols for 3-Phenacyl-UDP

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenacyl-UDP is a potent and selective agonist for the P2Y6 receptor, a G-protein coupled receptor (GPCR) involved in various physiological and pathophysiological processes. Activation of the P2Y6 receptor by agonists like **3-phenacyl-UDP** leads to the mobilization of intracellular calcium, making it a valuable tool for studying receptor function and for screening potential therapeutic agents. These application notes provide detailed protocols for the dissolution, preparation, and use of **3-phenacyl-UDP** in common in vitro assays.

Chemical Properties

Property	Value
Synonyms	N3-Phenacyl-UDP, 3-(2-Oxo-2-phenylethyl)-uridine-5'-diphosphate
Molecular Formula	C ₁₇ H ₂₀ N ₂ O ₁₃ P ₂ (as free acid)
Molecular Weight	522.29 g/mol (as free acid)
Form	Typically supplied as a disodium salt, either as a pre-dissolved aqueous solution or a lyophilized solid.
Solubility	The disodium salt is soluble in water. ^[1] Many suppliers provide it as a 10 mM aqueous solution. ^[1]
Storage	Store at -20°C. ^[1]
Stability	Stable for at least 12 months when stored correctly at -20°C. ^[1] Short-term exposure to ambient temperature (up to one week) is generally acceptable. ^[1]
Purity	Typically ≥95% as determined by HPLC.
Spectroscopic Properties	λ _{max} : 249 nm, ε: 16.3 L mmol ⁻¹ cm ⁻¹ (in Tris-HCl, pH 7.5)

Experimental Protocols

Preparation of 3-Phenacyl-UDP Stock Solution (from Lyophilized Powder)

This protocol describes the preparation of a 10 mM stock solution of **3-phenacyl-UDP** disodium salt.

Materials:

- **3-phenacyl-UDP** disodium salt (lyophilized powder)

- Nuclease-free water (molecular biology grade)
- Sterile, conical microcentrifuge tubes
- Vortex mixer
- Calibrated pipettes

Procedure:

- Pre-equilibration: Allow the vial of lyophilized **3-phenacyl-UDP** to equilibrate to room temperature before opening to prevent condensation.
- Reconstitution: Briefly centrifuge the vial to ensure all the powder is at the bottom. Add the appropriate volume of nuclease-free water to achieve a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM solution from a vial containing 5.66 mg of the disodium salt (MW: ~566.25 g/mol), add 1 mL of nuclease-free water.
- Dissolution: Vortex the solution gently for 1-2 minutes until the powder is completely dissolved.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. For long-term storage (several months), -80°C is recommended.

Protocol for a P2Y6 Receptor-Mediated Calcium Mobilization Assay

This protocol outlines a typical fluorescence-based assay to measure the activation of the P2Y6 receptor by **3-phenacyl-UDP** in a cell line expressing the receptor.

Materials:

- HEK293 or CHO cells stably expressing the human P2Y6 receptor
- Cell culture medium (e.g., DMEM with 10% FBS)
- 96-well, black-walled, clear-bottom cell culture plates

- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
- Pluronic F-127 (optional, to aid dye loading)
- Assay Buffer: Krebs buffer (120 mM NaCl, 5 mM KCl, 0.62 mM MgSO₄, 1.8 mM CaCl₂, 10 mM HEPES, 6 mM glucose, pH 7.4) or Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.
- Probenecid (optional, to prevent dye leakage from cells)
- **3-phenacyl-UDP** stock solution (10 mM)
- P2Y6 receptor antagonist (e.g., MRS2578) for control experiments
- Fluorescence plate reader with automated injection capabilities

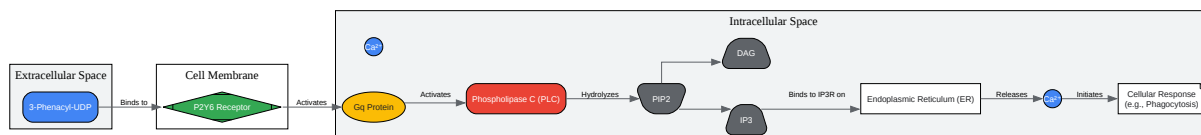
Procedure:

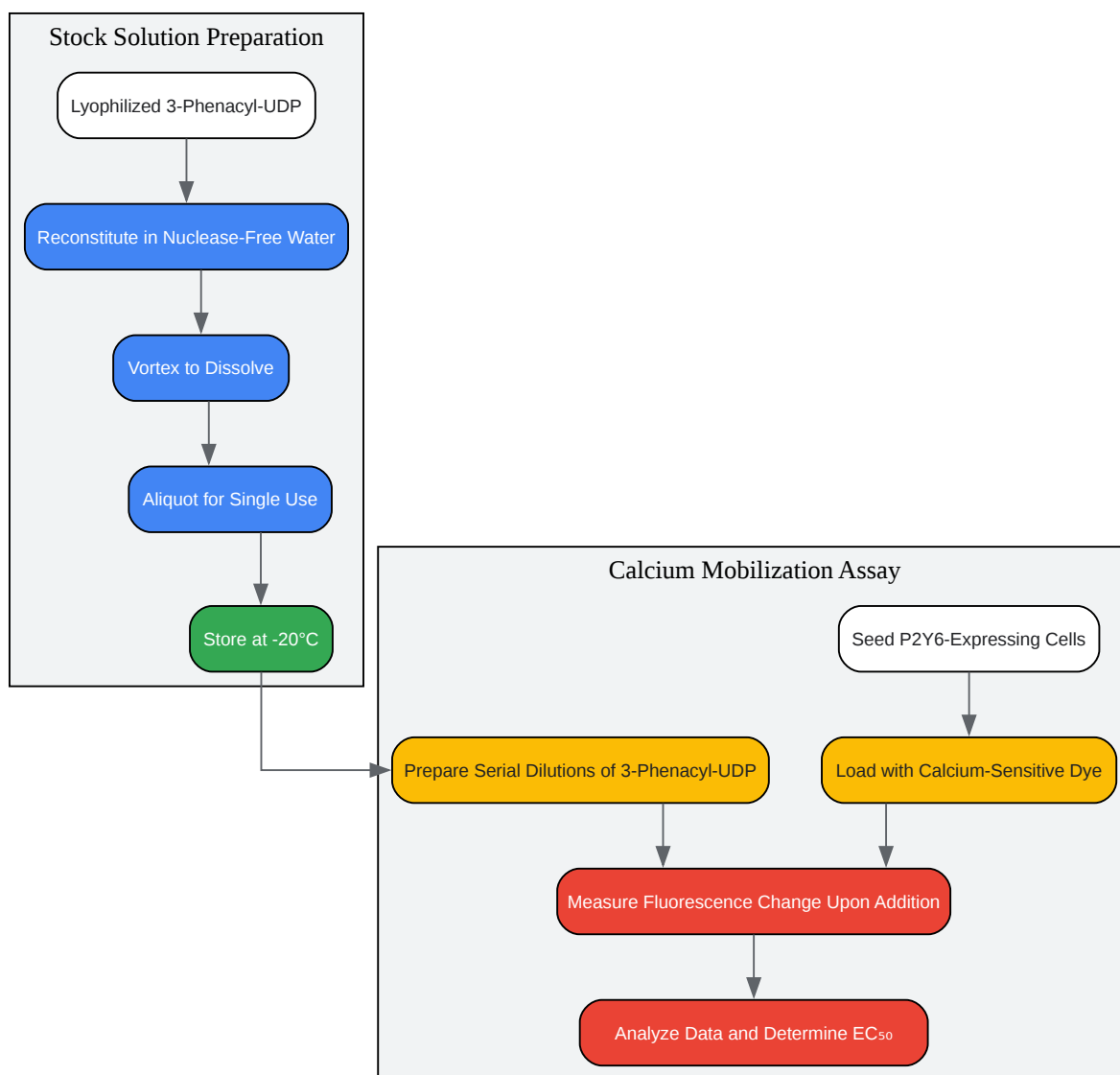
- Cell Seeding: Seed the P2Y6-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
- Dye Loading:
 - Prepare the dye loading solution by diluting the calcium-sensitive dye in the assay buffer to the manufacturer's recommended concentration. The addition of Pluronic F-127 (at a final concentration of 0.02-0.04%) can facilitate dye solubilization.
 - Remove the cell culture medium from the wells and wash once with assay buffer.
 - Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C.
- Cell Washing: After incubation, gently wash the cells 2-3 times with fresh assay buffer to remove excess dye.
- Preparation of **3-Phenacyl-UDP** Dilutions: Prepare a series of dilutions of **3-phenacyl-UDP** in the assay buffer. A typical concentration range to determine the EC₅₀ would be from 1 nM to 100 µM.

- Assay Measurement:
 - Place the cell plate into the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
 - Measure the baseline fluorescence for a short period.
 - Use the automated injector to add the different concentrations of **3-phenacyl-UDP** to the wells.
 - Immediately begin recording the fluorescence signal over time to capture the transient increase in intracellular calcium.
- Data Analysis:
 - The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
 - Plot the peak fluorescence response against the logarithm of the **3-phenacyl-UDP** concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Visualizations

P2Y6 Receptor Signaling Pathway





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References

- 1. glpbio.com [glpbio.com]
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